REACTION_CXSMILES
|
[N:1]1([C:12](=[O:13])[C:11]2[NH:10][CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].Cl[CH2:15][CH2:16][CH2:17][CH3:18].[C-:19]#[N:20].[Na+].[I-].[Na+]>CN(C)C=O>[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:18][CH2:17][CH2:16][CH2:15][C:19]#[N:20])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2] |f:0.1,2.3,4.5|
|
Name
|
theophylline chloro-butane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O.ClCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CCCCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |